"N-butyl-1-methylpiperidin-4-amine chemical properties"
"N-butyl-1-methylpiperidin-4-amine chemical properties"
An In-Depth Technical Guide to N-butyl-1-methylpiperidin-4-amine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
N-butyl-1-methylpiperidin-4-amine is a disubstituted piperidine derivative, a class of compounds that forms the backbone of a significant number of pharmaceuticals and research chemicals. Its structure, featuring a tertiary amine within the piperidine ring and a secondary amine in the exocyclic N-butyl group, provides two distinct points for chemical modification. This duality makes it a versatile building block in medicinal chemistry and drug development. This guide offers an in-depth examination of its chemical properties, a robust protocol for its synthesis via reductive amination, and an exploration of its reactivity and potential applications for researchers and drug development professionals.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of N-butyl-1-methylpiperidin-4-amine is essential for its effective application in research and synthesis. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, solvent selection, and purification methods.
| Property | Value | Source |
| IUPAC Name | N-butyl-1-methylpiperidin-4-amine | [1] |
| CAS Number | 1019619-07-8 | [1][2] |
| Molecular Formula | C10H22N2 | [2][3] |
| Molecular Weight | 170.30 g/mol | [2][3] |
| Purity | Typically ≥98% | [2] |
| Appearance | Inferred to be a liquid or low-melting solid | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Methanol) | N/A |
Chemical Structure Diagram
Caption: Chemical structure of N-butyl-1-methylpiperidin-4-amine.
Synthesis and Purification
The most direct and efficient synthesis of N-butyl-1-methylpiperidin-4-amine is achieved through reductive amination. This widely utilized reaction in medicinal chemistry involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This method is favored for its high yields and operational simplicity.[4]
Synthetic Pathway
Caption: Reductive amination pathway for synthesis.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a self-validating system for the synthesis and purification of N-butyl-1-methylpiperidin-4-amine. The choice of sodium triacetoxyborohydride is critical; it is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting ketone, thus minimizing side reactions.[4]
Materials:
-
1-Methyl-4-piperidone
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Triethylamine (10:1) as eluent
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-4-piperidone (1.0 eq) and n-butylamine (1.5 eq) in anhydrous dichloromethane.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.0 eq) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the suspension to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup - Quenching: Upon completion, carefully add a saturated aqueous solution of NaHCO₃ to quench the reaction. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). The combined organic layers contain the crude product.[4]
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel. A gradient elution, starting with a nonpolar solvent and gradually increasing polarity, is recommended. An eluent system of ethyl acetate with a small amount of triethylamine (e.g., 10:1) is often effective for purifying amines, as the triethylamine helps to prevent the product from streaking on the silica gel.[4]
Spectral Analysis
The structural identity and purity of the synthesized N-butyl-1-methylpiperidin-4-amine can be confirmed through various spectroscopic techniques. The following table summarizes the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), the N-butyl group (triplets and multiplets, ~0.9-2.6 ppm), and the piperidine ring protons (multiplets, ~1.5-3.0 ppm). The N-H proton will appear as a broad singlet.[5] |
| ¹³C NMR | Resonances for the N-methyl carbon, the four distinct carbons of the N-butyl group, and the carbons of the piperidine ring. |
| IR Spectroscopy | C-H stretching vibrations (~2800-3000 cm⁻¹), a secondary N-H stretch (~3300-3500 cm⁻¹), and C-N stretching vibrations (~1000-1250 cm⁻¹).[5] The peak for the N-methyl group's symmetric stretch is expected just below the typical C-H region, around 2780-2805 cm⁻¹.[6] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (170.30). Common fragmentation patterns for amines include alpha-cleavage, which would result in characteristic fragment ions.[5] |
Reactivity, Applications, and Safety
Core Reactivity
The primary site of reactivity on N-butyl-1-methylpiperidin-4-amine is the secondary amine of the N-butyl group. This amine is a competent nucleophile and can readily participate in a variety of chemical transformations, making it a valuable synthon for building molecular complexity.
Caption: Reactivity profile of the exocyclic secondary amine.
Potential Applications in Drug Discovery
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. N-butyl-1-methylpiperidin-4-amine serves as a key intermediate for the synthesis of novel therapeutic agents.
-
Scaffold for Compound Libraries: Its ability to undergo straightforward acylation and alkylation makes it an ideal starting point for creating large libraries of related compounds for high-throughput screening.[7]
-
Antifungal Agents: The 4-aminopiperidine core has been identified in novel antifungal agents that target ergosterol biosynthesis.[4]
-
Central Nervous System (CNS) Agents: Piperidine derivatives are prevalent in drugs targeting CNS receptors due to their ability to cross the blood-brain barrier. Modifications of the N-butyl-1-methylpiperidin-4-amine structure could lead to new agents with potential applications in treating neurological and psychiatric disorders.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-butyl-1-methylpiperidin-4-amine is not widely available, general precautions for handling aliphatic amines should be strictly followed. Similar compounds are known to be corrosive and can cause severe skin burns and eye damage.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[9][11]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any significant exposure.[9][11]
Conclusion
N-butyl-1-methylpiperidin-4-amine is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through established methods like reductive amination. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. The insights and protocols provided in this guide are intended to empower researchers to leverage this compound in the creation of novel and impactful chemical entities.
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